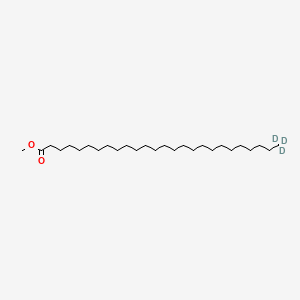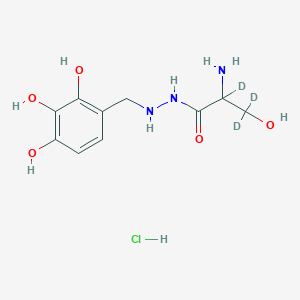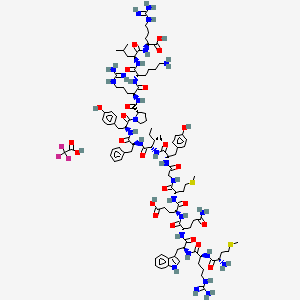
MOTS-c (human) (trifluoroacetate salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MOTS-c (human) (trifluoroacetate salt) is a mitochondrial-derived peptide encoded by the mitochondrial 12S ribosomal RNA gene. This peptide has gained significant attention due to its diverse biological activities, including its role in metabolic regulation, stress response, and aging-related processes . MOTS-c is known to enhance osteogenic differentiation, regulate glucose metabolism, and improve insulin sensitivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MOTS-c (human) (trifluoroacetate salt) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of MOTS-c (human) (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid during the cleavage process .
化学反応の分析
Types of Reactions
MOTS-c (human) (trifluoroacetate salt) primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:
Phosphorylation: Addition of phosphate groups to specific amino acids.
Oxidation and Reduction: Involvement in redox reactions within the cell.
Proteolytic Cleavage: Breakdown by proteases into smaller peptides or amino acids.
Common Reagents and Conditions
Phosphorylation: Kinases and ATP are common reagents.
Oxidation and Reduction: Reactive oxygen species (ROS) and antioxidants.
Proteolytic Cleavage: Proteases like trypsin or pepsin.
Major Products
The major products of these reactions include phosphorylated peptides, oxidized or reduced forms of the peptide, and smaller peptide fragments resulting from proteolytic cleavage .
科学的研究の応用
MOTS-c (human) (trifluoroacetate salt) has a wide range of scientific research applications:
Metabolic Regulation: Enhances glucose uptake and insulin sensitivity, making it a potential therapeutic agent for metabolic disorders like diabetes.
Aging and Longevity: Improves physical performance and healthspan in aging models by regulating mitochondrial function and stress responses.
Bone Health: Promotes osteogenic differentiation and bone formation, suggesting its use in treating osteoporosis.
Cardiovascular Health: Reduces vascular calcification and myocardial remodeling, indicating potential benefits for cardiovascular diseases.
作用機序
MOTS-c (human) (trifluoroacetate salt) exerts its effects through several molecular pathways:
Folate-AICAR-AMPK Pathway: Activates AMP-activated protein kinase (AMPK), which plays a crucial role in energy metabolism and stress response.
Nuclear Translocation: Translocates to the nucleus under stress conditions and regulates the expression of genes involved in stress adaptation and antioxidant responses.
Mitochondrial Function: Enhances mitochondrial efficiency and biogenesis, contributing to improved metabolic homeostasis.
類似化合物との比較
Similar Compounds
Humanin: Another mitochondrial-derived peptide with neuroprotective and metabolic regulatory functions.
Small Humanin-like Peptides (SHLPs): A family of peptides with similar mitochondrial origins and functions.
Uniqueness of MOTS-c
MOTS-c (human) (trifluoroacetate salt) is unique due to its specific activation of the AMPK pathway and its broad range of biological activities, including metabolic regulation, stress response, and aging-related benefits. Unlike other mitochondrial peptides, MOTS-c has shown significant potential in improving physical performance and healthspan in aging models .
特性
分子式 |
C103H153F3N28O24S2 |
|---|---|
分子量 |
2288.6 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C101H152N28O22S2.C2HF3O2/c1-7-57(4)83(96(148)126-76(50-58-19-9-8-10-20-58)92(144)127-78(52-60-30-34-63(131)35-31-60)97(149)129-46-18-27-79(129)95(147)122-69(25-16-44-112-100(107)108)86(138)118-67(23-13-14-42-102)87(139)124-74(49-56(2)3)91(143)123-73(98(150)151)26-17-45-113-101(109)110)128-94(146)75(51-59-28-32-62(130)33-29-59)116-81(133)55-115-85(137)72(41-48-153-6)121-90(142)71(37-39-82(134)135)119-89(141)70(36-38-80(104)132)120-93(145)77(53-61-54-114-66-22-12-11-21-64(61)66)125-88(140)68(24-15-43-111-99(105)106)117-84(136)65(103)40-47-152-5;3-2(4,5)1(6)7/h8-12,19-22,28-35,54,56-57,65,67-79,83,114,130-131H,7,13-18,23-27,36-53,55,102-103H2,1-6H3,(H2,104,132)(H,115,137)(H,116,133)(H,117,136)(H,118,138)(H,119,141)(H,120,145)(H,121,142)(H,122,147)(H,123,143)(H,124,139)(H,125,140)(H,126,148)(H,127,144)(H,128,146)(H,134,135)(H,150,151)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t57-,65-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-;/m0./s1 |
InChIキー |
JLKDYZLVBJDJTO-DNWXONKHSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;hydrate](/img/structure/B10818947.png)
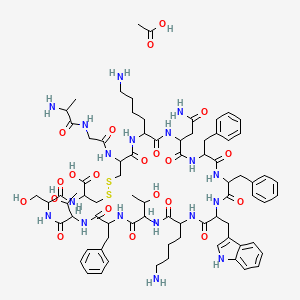
![[(Z,2S,3R)-2-amino-3-hydroxyoctadec-14-enyl] dihydrogen phosphate](/img/structure/B10818955.png)
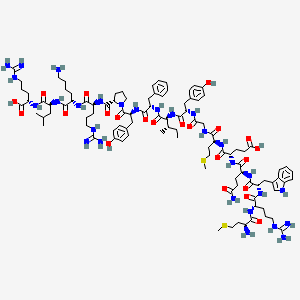

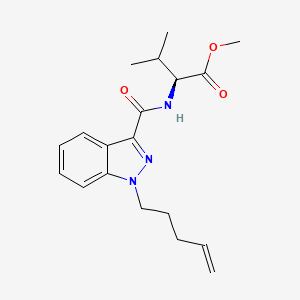
![(1R,2R,5R,8S,9S,12R,14S,17R,18R,21R,24S,25S,28R,30S)-2,9,18,25-tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B10818985.png)
![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;methane](/img/structure/B10818992.png)
![N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride](/img/structure/B10819009.png)
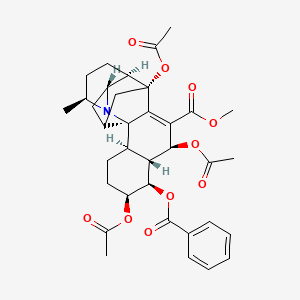
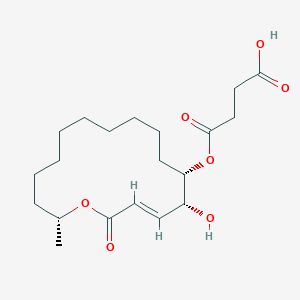
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)
